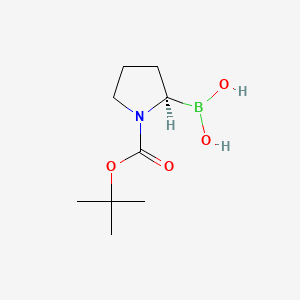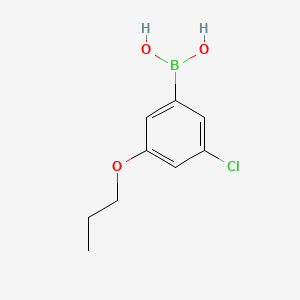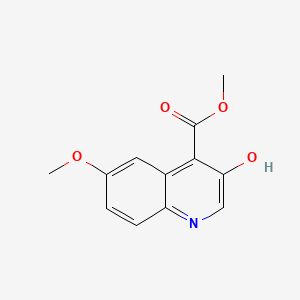
14-Deoxy-11,12-didehydroandrographiside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-Deoxy-11,12-didehydroandrographolide is a major bitter diterpene lactone component, isolated from Andrographis paniculata. It is commonly used for the treatment of fever and infectious fever-causing diseases .
Synthesis Analysis
14-Deoxy-11,12-didehydroandrographolide (AND2), an analogue of andrographolide, showed more potent cytotoxicity against human promonocytic leukemia (THP-1) cells than adherent cancer cell lines. In a study, AND2 was isolated from the plant Andrographis paniculata and it was characterized .Molecular Structure Analysis
The molecular structure of 14-Deoxy-11,12-didehydroandrographolide was elucidated in anaesthetised Sprague-Dawley (SD) rats and isolated rat right atria .Chemical Reactions Analysis
14-Deoxy-11,12-didehydroandrographolide has been found to inhibit proliferation and induce GSH-dependent cell death of human promonocytic leukemic cells .Scientific Research Applications
Hepatic Protection and Steatohepatitis Treatment
deAND has been identified as a bioactive phytonutrient with potential therapeutic effects on fatty liver disease. In studies involving mice fed a high-fat and high-cholesterol diet, deAND supplementation reduced plasma alanine aminotransferase activity and hepatic cholesterol accumulation. It also exhibited antioxidant and anti-inflammatory activities, which are crucial in mitigating liver injury and steatohepatitis .
Anticancer Activity Against Leukemia
Research has demonstrated that deAND exhibits potent cytotoxicity against human promonocytic leukemia cells. It induces a redox-mediated cell death and has been found to be more effective against leukemia cells compared to other cancer cell lines. This suggests a promising application of deAND in developing treatments for leukemia .
Analytical Reference Standard
In the field of analytical chemistry, deAND serves as an analytical reference standard. It is used in the high-performance liquid chromatography technique to analyze plant materials and commercial products derived from Andrographis paniculata .
Induction of Non-Apoptotic Cell Death in Breast Carcinoma
deAND has been shown to elicit non-apoptotic cell death in T-47D breast carcinoma cells. This indicates its potential as a therapeutic agent in treating breast cancer by triggering alternative cell death pathways .
Antioxidant Properties
deAND has been associated with increased expression of nuclear factor erythroid 2-related factor 2 (Nrf2) mRNA and upregulation of antioxidant enzymes. This suggests its role in combating oxidative stress, which is a contributing factor in various chronic diseases .
Anti-Inflammatory Applications
The compound’s ability to suppress inflammatory markers like tumor nuclear factor-α and interleukin-1β protein levels points to its potential use in managing inflammatory conditions .
Mechanism of Action
Target of Action
14-Deoxy-11,12-didehydroandrographiside (AND2), an analogue of andrographolide, has shown potent cytotoxicity against human promonocytic leukemia (THP-1) cells . It is isolated from the plant Andrographis paniculata . The primary targets of AND2 are these cancerous cells, particularly those in leukemia .
Mode of Action
AND2 interacts with its targets by inhibiting proliferation and inducing cell death . This cytotoxicity is reversed by glutathione (GSH) pretreatment , suggesting that AND2’s mode of action involves the manipulation of intracellular GSH levels .
Biochemical Pathways
AND2 affects the redox status of THP-1 cells by decreasing the GSH content . This leads to a redox-mediated cell death . Furthermore, AND2 temporarily increases the expression of procaspase-3 during treatment , indicating that it may also influence the caspase pathway.
Pharmacokinetics
Its ability to affect intracellular gsh levels and induce cell death suggests that it can penetrate cell membranes and interact with intracellular targets
Result of Action
AND2’s action results in the inhibition of proliferation and induction of cell death in THP-1 cells . It decreases the GSH content in these cells, leading to redox-mediated cell death . Additionally, it temporarily increases the expression of procaspase-3 , which may lead to apoptosis.
Action Environment
The action of AND2 is influenced by the presence of GSH, as GSH pretreatment can reverse AND2’s cytotoxicity . This suggests that the compound’s action, efficacy, and stability may be influenced by the redox environment within the cell
Safety and Hazards
Future Directions
The study encourages the preclinical testing of 14-Deoxy-11,12-didehydroandrographolide against promonocytic leukemia cells in combination with small molecules that directly activate procaspase-3 to caspase-3 . It may also ameliorate high-fat and high-cholesterol diet-induced steatohepatitis and liver injury by increasing antioxidant and anti-inflammatory activities .
properties
IUPAC Name |
4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O9/c1-14-4-7-18-25(2,16(14)6-5-15-9-11-33-23(15)32)10-8-19(28)26(18,3)13-34-24-22(31)21(30)20(29)17(12-27)35-24/h5-6,9,16-22,24,27-31H,1,4,7-8,10-13H2,2-3H3/b6-5+/t16-,17-,18+,19-,20-,21+,22-,24-,25+,26+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGVWTQBNFFGTG-XCMZMCRNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC4C(C(C(C(O4)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2/C=C/C3=CCOC3=O)(C)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
14-Deoxy-11,12-didehydroandrographiside | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Imidazo[1,2-a]pyridine-6-carboxylic acid hydrobromide](/img/structure/B595841.png)

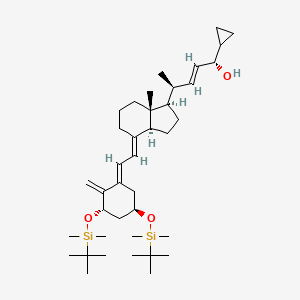
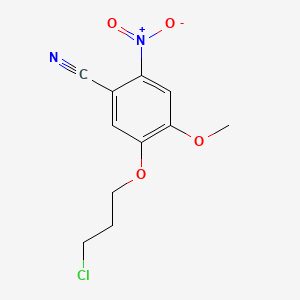


![Furo[2,3-c]pyridin-3(2H)-one hydrochloride](/img/structure/B595849.png)
